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For researchers, scientists, and professionals in drug development, the accurate determination

of a crystal structure is paramount. It forms the bedrock of our understanding of molecular

interactions, polymorphism, and ultimately, a compound's physical and chemical properties.

While the initial solution of a crystal structure from diffraction data is a significant achievement,

it is the subsequent validation that ensures the model's reliability and chemical sensibility. This

guide provides an in-depth comparison of modern crystal structure validation techniques, with a

special focus on the increasingly powerful method of Hirschfeld surface analysis. We will

explore the "why" behind the "how," offering a field-proven perspective on integrating these

tools into your research workflow for robust and trustworthy results.

The Imperative of Validation: Beyond R-factors
Historically, the quality of a crystal structure was primarily judged by crystallographic R-factors

(R-work and R-free), which measure the agreement between the experimental diffraction data

and the calculated structure factors from the model.[1] While low R-factors are desirable, they

are not, on their own, a guarantee of a correct structure.[2] A model can be refined to low R-

values while still containing significant errors, such as incorrect atom assignments, missed

symmetry, or chemically nonsensical intermolecular contacts. This necessitates a multi-faceted

approach to validation, employing tools that probe different aspects of the crystal structure.

This guide will compare three pillars of modern crystal structure validation:
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Traditional Geometric and Crystallographic Analysis: The foundational approach, primarily

utilizing software like PLATON.

Hirschfeld Surface Analysis: A visually intuitive method for analyzing intermolecular

interactions.

Computational Chemistry Methods: Leveraging Density Functional Theory (DFT) to assess

the energetic viability of a crystal structure.

Traditional Validation: The Crystallographer's
Toolkit
The program PLATON is a cornerstone of traditional crystal structure validation, offering a

comprehensive suite of tools to check for a wide range of potential issues.[3][4][5]

Key Validation Checks in PLATON:
Geometric Analysis: PLATON meticulously checks bond lengths, bond angles, and torsion

angles against expected values derived from large structural databases like the Cambridge

Structural Database (CSD). Significant deviations can indicate incorrect atom type

assignments or strain in the molecule.

Symmetry Analysis: The ADDSYM algorithm within PLATON is highly effective at detecting

missed symmetry in a crystal structure.[6] Refining a structure in a lower symmetry space

group than the true one is a common error that can lead to a flawed model.

Analysis of Anisotropic Displacement Parameters (ADPs): ADPs, often visualized as thermal

ellipsoids, describe the anisotropic vibration of atoms. The Hirshfeld rigid-bond test,

implemented in PLATON, can identify anomalies in ADPs that may point to incorrect atom

assignments or unresolved disorder.[7]

Void Analysis: PLATON can identify and calculate the volume of solvent-accessible voids in

the crystal structure, which is crucial for understanding solvation and crystal packing.

Experimental Protocol: Validating a Structure with
PLATON
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Input: A Crystallographic Information File (CIF) of the refined crystal structure.

Execution: Run the CIF through the PLATON software. This can be done via a command-line

interface or through integrated graphical user interfaces in crystallographic software

packages.

Output: PLATON generates a detailed validation report with a series of ALERTS, categorized

by severity (A, B, C, G), that highlight potential issues.

Interpretation: Each ALERT should be carefully investigated. For example, an ALERT for a

short intermolecular contact may indicate a strong hydrogen bond or a potential error in

atomic positions.

Crystallographic Information File (CIF) PLATON Software Validation Report (ALERTS) Researcher's Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow for crystal structure validation using PLATON.

Hirschfeld Surface Analysis: Visualizing
Intermolecular Interactions
Hirschfeld surface analysis is a powerful graphical method for visualizing and quantifying

intermolecular interactions in a crystal.[8] It partitions the space in a crystal into regions where

the electron density of a promolecule (the molecule of interest) dominates the electron density

of the procrystal (the entire crystal).[9] This partitioning defines a unique surface for each

molecule, the Hirschfeld surface.

The key advantage of Hirschfeld surface analysis is its ability to provide a holistic view of all

intermolecular contacts simultaneously, rather than focusing on a few specific interactions. This

is achieved by mapping various properties onto the surface. The most common property is the

normalized contact distance, dnorm.

dnorm: This property combines the distances from the surface to the nearest nucleus inside

(di) and outside (de) the surface, normalized by the van der Waals radii of the respective
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atoms.

Red spots (negative dnorm): Indicate intermolecular contacts shorter than the sum of van

der Waals radii, often corresponding to strong interactions like hydrogen bonds.[10]

White areas (dnorm ≈ 0): Represent contacts at approximately the van der Waals

separation.

Blue areas (positive dnorm): Signify contacts longer than the van der Waals radii.

2D Fingerprint Plots: Quantifying Interactions
A significant strength of Hirschfeld surface analysis is the generation of 2D fingerprint plots.[11]

These plots are histograms of all (di, de) pairs on the Hirschfeld surface, providing a

quantitative summary of the intermolecular interactions. Different types of interactions (e.g.,

H···H, C-H···π, hydrogen bonds) have characteristic shapes in the fingerprint plot, allowing for

their relative contributions to the overall crystal packing to be determined.

Experimental Protocol: Hirschfeld Surface Analysis with
CrystalExplorer

Input: A CIF file of the crystal structure.

Software: The CrystalExplorer software is the standard tool for performing Hirschfeld surface

analysis.[12][13][14]

Hirschfeld Surface Generation: Load the CIF into CrystalExplorer and generate the

Hirschfeld surface for the molecule of interest.

Surface Property Mapping: Map dnorm and other properties like shape index and

curvedness onto the surface to visualize different aspects of the intermolecular interactions.

Fingerprint Plot Generation: Generate the 2D fingerprint plot to quantify the contributions of

different contact types.

Interpretation: Analyze the colored Hirschfeld surface to identify key interaction points and

use the decomposed fingerprint plot to understand the nature and prevalence of these
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interactions.

Crystallographic Information File (CIF) CrystalExplorer Software Hirschfeld Surface & 2D Fingerprint Plot Interaction Analysis & Quantification

Click to download full resolution via product page

Caption: Workflow for Hirschfeld surface analysis using CrystalExplorer.

Computational Validation: The Power of DFT
The use of dispersion-corrected Density Functional Theory (DFT-D) has emerged as a robust

method for crystal structure validation.[13][14][15] This approach leverages the power of

quantum mechanics to assess the energetic feasibility of an experimental crystal structure. The

underlying principle is that a correctly determined crystal structure should correspond to a local

minimum on the potential energy surface.

The validation process involves performing a full geometry optimization of the experimental

crystal structure, including both atomic positions and unit cell parameters, using a suitable DFT-

D method. The primary metric for validation is the root-mean-square Cartesian displacement

(RMSCD) between the experimental and the DFT-D optimized structures.

Low RMSCD (typically < 0.25 Å for single-crystal structures): Indicates good agreement

between the experimental and theoretical structures, providing strong evidence for the

correctness of the experimental model.[13][16]

High RMSCD: Suggests potential errors in the experimental structure, such as incorrect

atom assignments, wrongly positioned hydrogen atoms, or an incorrect space group.[16]

Experimental Protocol: DFT-D Validation
Input: The experimental CIF file.

Computational Setup: Choose an appropriate DFT functional and basis set that includes

dispersion corrections (e.g., PBE-D3).
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Geometry Optimization: Perform a full geometry optimization of the crystal structure using a

periodic DFT code (e.g., VASP, CASTEP).[17]

RMSCD Calculation: Calculate the RMSCD between the initial experimental structure and

the final DFT-D optimized structure for the non-hydrogen atoms.

Analysis: Compare the calculated RMSCD to established benchmarks to assess the validity

of the experimental structure. A high RMSCD warrants a careful re-examination of the

original crystallographic data and refinement.

Experimental CIF

DFT-D Geometry Optimization

RMSCD Calculation

Optimized CIF

Validation Assessment

Click to download full resolution via product page

Caption: Workflow for crystal structure validation using DFT-D.

Comparative Analysis: Choosing the Right Tool for
the Task
Each of these validation methods offers unique strengths and is best suited for identifying

different types of errors. A truly robust validation workflow will ideally incorporate elements of all

three.
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Validation Method Primary Strengths
Best Suited for
Identifying

Limitations

Traditional (PLATON)

Comprehensive

geometric and

crystallographic

checks. Well-

established

benchmarks.

Missed symmetry,

incorrect bond

lengths/angles, issues

with ADPs.

Can be less intuitive

for visualizing

complex interaction

networks.

Hirschfeld Surface

Analysis

Intuitive visualization

of all intermolecular

contacts. Quantitative

analysis of interaction

types via fingerprint

plots.

Problematic

intermolecular

contacts,

understanding crystal

packing forces.

Less direct in

identifying errors in

covalent geometry or

symmetry.

DFT-D Validation

Provides an

independent, energy-

based assessment of

the structure. Can

identify subtle errors

and help in refining H-

atom positions.

Incorrect atom

assignments, wrong

space groups,

energetically

unfavorable

conformations.

Computationally

intensive. Results can

be sensitive to the

choice of functional

and basis set.

A Synergistic Approach to Crystal Structure
Validation
The most powerful validation strategy is not to rely on a single method but to use them in a

complementary fashion. A recommended workflow is as follows:

Initial Check with PLATON: After the initial structure refinement, run the CIF through PLATON

to catch any obvious geometric or symmetry errors. Address any critical ALERTS.

Intermolecular Interaction Analysis with CrystalExplorer: Use Hirschfeld surface analysis to

gain a deep understanding of the crystal packing. This can reveal subtle issues with

intermolecular contacts that might be overlooked by other methods.
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Energetic Verification with DFT-D: For high-impact structures, or where ambiguities remain,

perform a DFT-D optimization. A low RMSCD provides a high level of confidence in the

correctness of the experimental model.

By integrating these powerful validation tools into your crystallographic workflow, you can move

beyond a simple reliance on R-factors and ensure that your crystal structures are not only

statistically sound but also chemically and energetically reasonable. This commitment to

rigorous validation is essential for producing high-quality, reliable data that can confidently be

used to advance scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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